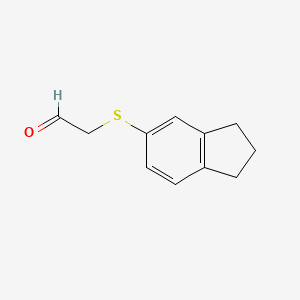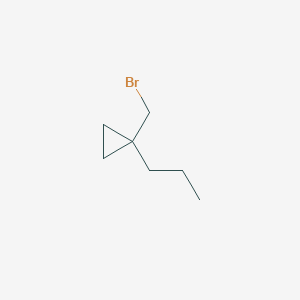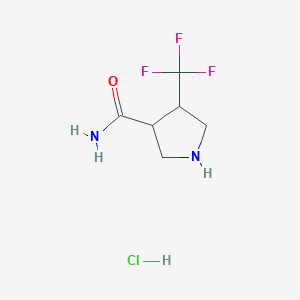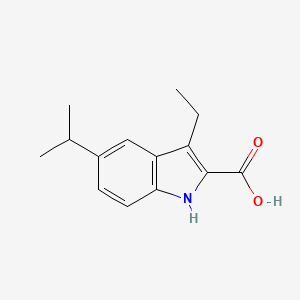
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde is an organic compound with the molecular formula C11H12OS It is characterized by the presence of an indene ring system fused with a sulfanyl group and an acetaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde typically involves the reaction of 2,3-dihydro-1H-indene with a suitable sulfanylating agent, followed by the introduction of the acetaldehyde group. The reaction conditions often require the use of a base to facilitate the formation of the sulfanyl group and an oxidizing agent to introduce the aldehyde functionality.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid.
Reduction: 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme-substrate interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde exerts its effects depends on its interaction with molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, such as forming Schiff bases with amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid
- 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)ethanol
Uniqueness
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde is unique due to the presence of both a sulfanyl group and an aldehyde group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain one of these functional groups.
Eigenschaften
Molekularformel |
C11H12OS |
|---|---|
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetaldehyde |
InChI |
InChI=1S/C11H12OS/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11/h4-6,8H,1-3,7H2 |
InChI-Schlüssel |
WLPXURMIEPAKIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)SCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine](/img/structure/B13218141.png)
![N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)
![2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile](/img/structure/B13218153.png)


![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)


![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)



